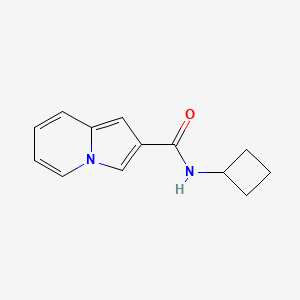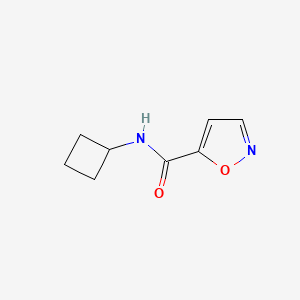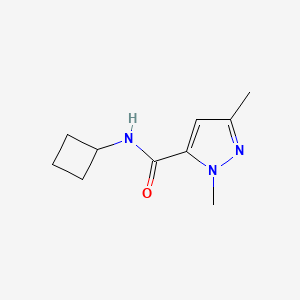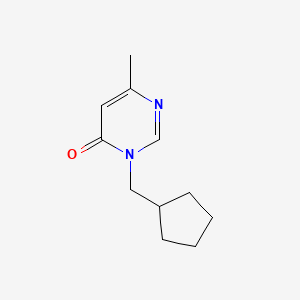
N-cyclobutylindolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutylindolizine-2-carboxamide is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocyclic compounds. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclobutyl group attached to the indolizine ring, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylindolizine-2-carboxamide typically involves the formation of the indolizine ring followed by the introduction of the cyclobutyl group and the carboxamide functionality. One common method involves the use of a cyclization reaction of a suitable precursor, such as a pyridine or pyrrole derivative, under specific conditions. For example, the Scholtz or Chichibabin reactions are classical methodologies used for the synthesis of indolizines . These reactions often require the use of catalysts or coupling reagents to facilitate the formation of the indolizine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutylindolizine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the carboxamide group allows for amidation reactions, where the carboxylic acid substrate reacts with an amine to form the amide bond . This compound can also participate in electrophilic substitution reactions due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and coupling reagents (e.g., EDCI, HOBt) for amidation reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives of the indolizine ring, while reduction reactions may produce reduced forms of the compound. Amidation reactions result in the formation of the corresponding amide derivatives.
Scientific Research Applications
N-cyclobutylindolizine-2-carboxamide has a wide range of scientific research applications due to its unique structure and biological activities. In medicinal chemistry, it is studied for its potential as an anticancer, antiviral, and antimicrobial agent . The compound’s ability to inhibit specific enzymes and proteins makes it a valuable candidate for drug development and therapeutic applications.
In biology, this compound is used as a tool to study cellular processes and molecular pathways. Its interactions with various biological targets provide insights into the mechanisms of disease and potential therapeutic interventions. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications .
In the industrial sector, this compound is explored for its potential in the development of new materials and chemical processes. Its unique chemical properties enable the design of novel catalysts, sensors, and functional materials for various applications.
Mechanism of Action
The mechanism of action of N-cyclobutylindolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, indole derivatives, including this compound, have been shown to inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism . This inhibition can lead to changes in cellular energy balance and metabolic pathways.
Additionally, the compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity. The presence of the carboxamide group allows for interactions with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
N-cyclobutylindolizine-2-carboxamide can be compared with other similar compounds, such as indole-2-carboxamides and indolizine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, indole-2-carboxamides are known for their antimicrobial and anticancer properties, while indolizine derivatives are studied for their fluorescence properties and potential as imaging agents .
Some similar compounds include:
- Indole-2-carboxamide
- 5-chloro-N-phenyl-1H-indole-2-carboxamide
- N-bicyclo-5-chloro-1H-indole-2-carboxamide
The uniqueness of this compound lies in its cyclobutyl group, which may confer distinct biological activities and chemical properties compared to other indole and indolizine derivatives.
Properties
IUPAC Name |
N-cyclobutylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(14-11-4-3-5-11)10-8-12-6-1-2-7-15(12)9-10/h1-2,6-9,11H,3-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLSQKSEMYGRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B6430305.png)
![3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6430311.png)
![methyl 5-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)furan-2-carboxylate](/img/structure/B6430315.png)
![2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430322.png)
![2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B6430340.png)
![1-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430342.png)
![1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6430349.png)
![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)



